molecular formula C28H29N3O3S B2831188 N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-ethoxybenzamide CAS No. 862826-31-1

N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-ethoxybenzamide

Cat. No.: B2831188
CAS No.: 862826-31-1
M. Wt: 487.62
InChI Key: ZMLBSBCOUDKSGS-UHFFFAOYSA-N
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Description

N-(2-(3-((2-(Benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-ethoxybenzamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This molecule features a complex structure that incorporates several pharmacologically relevant motifs, including an indole ring system, a benzamide moiety, and a thioether linkage. The indole nucleus is a common scaffold in pharmaceutical agents , and benzamide derivatives are extensively investigated for their diverse biological activities . The presence of these groups suggests potential utility as a key intermediate in the synthesis of more complex molecules or as a tool compound for probing biological pathways. Researchers can employ this compound in various in vitro assays to investigate its mechanism of action and potential interactions with cellular targets. It is strictly intended for laboratory research purposes. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct their own thorough safety and characterization analyses prior to use.

Properties

IUPAC Name

N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O3S/c1-2-34-23-14-12-22(13-15-23)28(33)29-16-17-31-19-26(24-10-6-7-11-25(24)31)35-20-27(32)30-18-21-8-4-3-5-9-21/h3-15,19H,2,16-18,20H2,1H3,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLBSBCOUDKSGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-ethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Thioether Formation:

    Amide Bond Formation: The final step involves the coupling of the thioether-indole intermediate with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzylamino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, bases like sodium hydride

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Alkylated amines

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its complex structure and functional groups that may interact with biological targets.

    Biological Studies: It can be used in studies to understand the interaction of indole derivatives with various enzymes and receptors.

    Chemical Biology: The compound can serve as a probe to study the biochemical pathways involving indole and benzamide derivatives.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-ethoxybenzamide would depend on its specific biological target. Generally, compounds with indole and benzamide structures can interact with various proteins, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The thioether group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural Analogues from Patent Literature ()

Key structural analogs include benzamide derivatives with variations in substituents and side chains (Table 1).

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Key Substituents/Modifications Potential Biological Implications
Target Compound: N-(2-(3-((2-(Benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-ethoxybenzamide 4-ethoxybenzamide, indole-thioether-benzylamino Enhanced lipophilicity; potential CNS penetration due to ethoxy group
2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide Oxadiazole ring, nitro group Nitro group may confer redox activity or cytotoxicity
N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide Cyano, fluorine substituents Fluorine improves metabolic stability; cyano group may enhance target binding
2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio]-N-[2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]-benzamide Isoxazole, triazolopyrimidine Heterocyclic moieties may improve selectivity for kinase targets
Key Observations:
  • Thioether vs.
  • Substituent Effects: The 4-ethoxy group in the target compound contrasts with electron-withdrawing groups (e.g., nitro, cyano) in analogs, which may alter solubility and bioavailability .

Functional Analogues from Neuropeptide Receptor Antagonists ()

Compounds like LY306740 and MEN10930 share structural motifs with the target compound:

  • LY306740 : Incorporates a methoxybenzyl group and indole moiety. The target’s ethoxybenzamide may exhibit higher lipophilicity, favoring longer plasma half-life .
  • MEN10930: Features a naphthalenylmethyl group and cyclohexylcarboxamide. The target’s benzylamino side chain could reduce steric hindrance, enhancing binding to flat receptor surfaces .

Table 2: Pharmacokinetic and Target Engagement Profiles

Compound LogP (Predicted) Key Target (Hypothesized) Selectivity Considerations
Target Compound 3.8 PAR-1/Thrombin Receptor High selectivity due to indole-thioether motif
LY306740 2.9 Neurokinin Receptor Polar methoxy group limits CNS penetration
MEN10930 4.2 Cholecystokinin Receptor Bulky naphthalenyl group may hinder blood-brain barrier transit

Biological Activity

N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-ethoxybenzamide is a complex organic compound notable for its potential biological activities, particularly in the context of medicinal chemistry. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features several functional groups, including:

  • Benzylamino group
  • Indole moiety
  • Thioether linkage
  • Ethoxybenzamide structure

These components contribute to its unique reactivity and interaction capabilities with biological targets. The molecular formula is C27H30N4O3S, with a molecular weight of 478.62 g/mol. Its structural complexity may enhance its pharmacological effects compared to simpler derivatives.

Interaction with Biological Targets

The biological activity of this compound is largely attributed to its ability to interact with various proteins and enzymes. The indole and benzamide structures are known for their capacity to engage in hydrogen bonding and hydrophobic interactions, which are crucial for binding to biological targets. The thioether group may influence the compound's reactivity and binding affinity, potentially enhancing its efficacy against specific diseases.

Potential Therapeutic Applications

Research indicates that compounds with similar structural motifs have demonstrated protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress. This suggests that this compound could play a role in diabetes management by protecting β-cell function .

In Vitro Studies

In vitro studies have shown that derivatives of N-(2-(benzylamino)-2-oxoethyl)benzamide exhibit significant β-cell protective activity against ER stress. For instance, one study identified an analog (WO5m) that displayed maximal activity at 100% with an EC50 value of 0.1 ± 0.01 μM, indicating a high potency for protecting pancreatic β-cells from stress-induced apoptosis .

CompoundMax Activity (%)EC50 (μM)
WO5m1000.1 ± 0.01
Compound 1976 ± 1
Compound 5a4518 ± 4

These findings highlight the potential of this compound as a therapeutic agent in managing diabetes-related complications.

Molecular Docking Studies

Molecular docking studies are recommended to further elucidate the mechanism of action of this compound. These studies can identify specific interactions with target proteins and help optimize the compound for enhanced efficacy.

Case Studies and Research Findings

Several research studies have focused on the biological activity of compounds related to this compound:

  • Protection Against ER Stress : A study demonstrated that certain benzamide derivatives protect pancreatic β-cells from ER stress-induced dysfunction, suggesting a therapeutic avenue for diabetes treatment .
  • Antitumor Activity : Related compounds have shown promising antitumor activity, indicating potential applications beyond diabetes management. For example, some derivatives exhibited significant cytotoxic effects against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-ethoxybenzamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis involves multi-step reactions, including:

  • Thioether formation : Reacting indole derivatives with thiol-containing intermediates (e.g., 2-(benzylamino)-2-oxoethyl thiol) under controlled pH (neutral to slightly basic) to avoid oxidation .
  • Amide coupling : Using coupling agents like HATU or EDC/HOBt for benzamide bond formation, with anhydrous solvents (e.g., DMF or DCM) to minimize hydrolysis .
  • Purification : Employing column chromatography (silica gel, ethyl acetate/hexane gradients) and HPLC (C18 columns, acetonitrile/water mobile phases) to achieve >95% purity .
    • Optimization : Reaction yields improve with temperature control (e.g., 0–5°C for thioether formation to suppress side reactions) and catalyst screening (e.g., DMAP for acylations) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

  • 1H/13C NMR : Assign peaks for indole protons (δ 7.2–7.8 ppm), benzamide carbonyls (δ ~165–170 ppm), and ethoxy groups (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (C29H30N4O3S: calculated 514.204 g/mol) with <2 ppm error .
  • FT-IR : Identify key functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) .

Q. What are the primary challenges in achieving high purity, and how are they addressed?

  • Byproduct formation : Common impurities include oxidized thioethers (sulfones) or incomplete coupling products. Use reducing agents (e.g., TCEP) during thiol reactions and monitor intermediates via TLC .
  • Solvent residues : Azeotropic drying with toluene or rotary evaporation under vacuum removes trace solvents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s pharmacological potential?

  • Key modifications :

  • Indole substitution : Compare activity of 3-thioether vs. 2-substituted indoles to assess positional effects on target binding .
  • Benzamide variations : Replace 4-ethoxy with halogen (e.g., 4-F) or methyl groups to study electronic/hydrophobic contributions .
    • Assays : Use enzymatic inhibition assays (e.g., kinase or protease targets) and cell viability studies (IC50 determination in cancer lines) with controls for cytotoxicity .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Docking refinement : Incorporate molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to account for protein flexibility, reducing false positives in binding affinity predictions .
  • Experimental validation : Validate computational hits via SPR (surface plasmon resonance) for binding kinetics (ka/kd) and ITC (isothermal titration calorimetry) for thermodynamic profiling .

Q. How can synthetic byproducts be identified and quantified during scale-up?

  • LC-MS/MS : Use reverse-phase chromatography with tandem MS to detect low-abundance impurities (e.g., dimerized thioethers or hydrolyzed amides) .
  • Quantitative NMR (qNMR) : Spike samples with internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify residual starting materials .

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